![molecular formula C16H11Cl3F3N3O B2956989 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2,4-dichloroanilino)acrylaldehyde O-methyloxime CAS No. 320420-64-2](/img/structure/B2956989.png)
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2,4-dichloroanilino)acrylaldehyde O-methyloxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2,4-dichloroanilino)acrylaldehyde O-methyloxime is a useful research compound. Its molecular formula is C16H11Cl3F3N3O and its molecular weight is 424.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Evaluation for Antibacterial and Anticancer Activities
A study by Bondock and Gieman (2015) demonstrated the synthesis of various chemical compounds, including pyridones and coumarins, through complex chemical reactions. Some of these compounds exhibited potent antibacterial activity against Staphylococcus aureus and showed broad anticancer activities against multiple tumor cell lines. This indicates the potential of such chemical structures in developing new antimicrobial and anticancer therapies (Bondock & Gieman, 2015).
Role in Organic Synthesis
Another study by Makhseed, Hassaneen, and Elnagdi (2007) explored the synthesis of 2-(arylhydrazono)aldehydes and their subsequent chemical reactivity, leading to the creation of a variety of pyrazoles and arylazolopyrimidines. This work highlights the utility of such compounds in organic synthesis, providing pathways to new chemical entities with potential applications in pharmaceuticals and materials science (Makhseed et al., 2007).
Polymerization and Catalysis
Research by Tennyson, Wiggins, and Bielawski (2010) involved the mechanical activation of catalysts for carbon-carbon bond-forming and anionic polymerization reactions, demonstrating the versatility of pyridine-capped polymers in catalyzing chemical reactions and the synthesis of novel materials. This emphasizes the role of such chemical structures in advancing materials science, particularly in the creation of new polymers with specialized functions (Tennyson et al., 2010).
Development of Optical and Electronic Materials
A study by Barberis and Mikroyannidis (2006) focused on the synthesis and optical properties of aluminum and zinc quinolates with styryl substituents, highlighting the application of such compounds in the development of materials with specific photoluminescence properties. This research contributes to the field of optoelectronic materials, potentially useful in the manufacturing of light-emitting diodes and other electronic devices (Barberis & Mikroyannidis, 2006).
Antimicrobial Activity of Novel Compounds
El-Emary, Khalil, Ali, and El-Adasy (2005) synthesized new thiazolo[3, 2]pyridines containing the pyrazolyl moiety, which were evaluated for their antimicrobial activities. The creation of such compounds and the assessment of their biological activities are crucial for discovering new drugs and treatments for various infections (El-Emary et al., 2005).
特性
IUPAC Name |
(Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(2,4-dichlorophenyl)imino-N-methoxyprop-1-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl3F3N3O/c1-26-25-7-9(6-23-14-3-2-11(17)5-12(14)18)15-13(19)4-10(8-24-15)16(20,21)22/h2-8,25H,1H3/b9-7+,23-6? |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGYXKSFDAAFLD-SKWFJSKVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC=C(C=NC1=C(C=C(C=C1)Cl)Cl)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CON/C=C(\C=NC1=C(C=C(C=C1)Cl)Cl)/C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl3F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![{[(4-Chloro-1H-pyrazol-1-YL)methyl]sulfonyl}acetic acid](/img/structure/B2956906.png)
![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-ethoxypropyl)oxalamide](/img/structure/B2956907.png)
![2-(2-(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide](/img/structure/B2956908.png)

![3-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)benzo[4,5]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2956915.png)
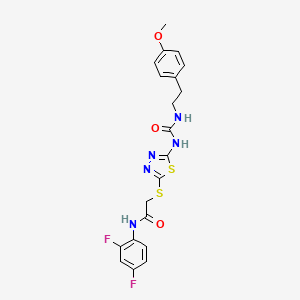
![3-[(4-Iodophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2956917.png)
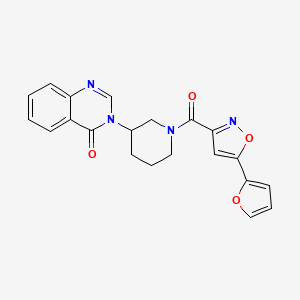
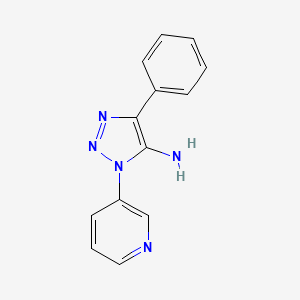
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2956923.png)
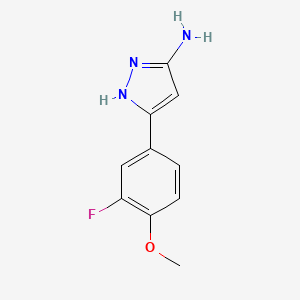
![4,5-Dimethyl-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2956927.png)
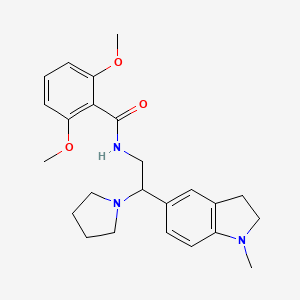
![N-[(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2956929.png)
